molecular formula C24H32N2O4S B12115873 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

Cat. No.: B12115873
M. Wt: 444.6 g/mol
InChI Key: UPTJUZUYDLDHLV-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with diethylamino and ethoxy substituents, along with a dioxidotetrahydrothiophenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the diethylamino and ethoxy groups through nucleophilic substitution reactions. The dioxidotetrahydrothiophenyl group is then incorporated via a cyclization reaction, often under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are employed under various conditions (e.g., reflux, room temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target, but common mechanisms include enzyme inhibition and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
  • N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
  • 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

Uniqueness

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its diethylamino and ethoxy substituents, along with the dioxidotetrahydrothiophenyl group, make it particularly versatile for various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C24H32N2O4S/c1-4-25(5-2)20-13-11-19(12-14-20)17-26(21-15-16-31(28,29)18-21)24(27)22-9-7-8-10-23(22)30-6-3/h7-14,21H,4-6,15-18H2,1-3H3

InChI Key

UPTJUZUYDLDHLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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